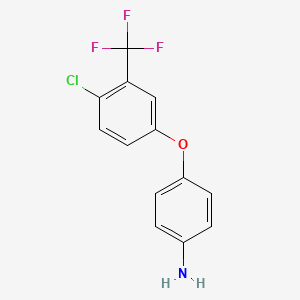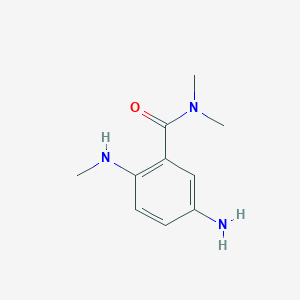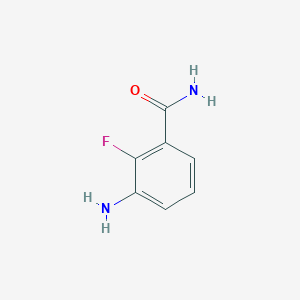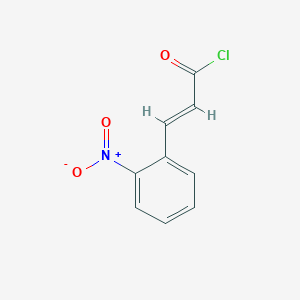
(2E)-3-(2-Nitrophenyl)acryloyl chloride
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-Nitrobenzenesulfenyl Chloride is used as a reagent for N-protection as N-2-nitrophenylsulfenyl (Nps) derivatives, in amino acids and peptides, and nucleosides . Another study reported the synthesis of nucleosides containing a photolabile 2-(2-nitrophenyl)propoxycarbonyl group .Scientific Research Applications
Protein Conjugation
(R. Roy et al., 1991) explored the transformation of glycosyl chloride into p-nitrophenyl glycosides, which were then reduced and N-acryloylated to afford Michael acceptors. These acceptors reacted with amine functions of proteins, indicating potential applications in protein conjugation.
Polymerization for Material Synthesis
A study by (K. F. Shuhaibar & H. Pasch, 1991) involved the esterification of 1(2-nitrophenylazo)2,3-dihydroxynaphthalene and its derivatives with acryloyl chloride. This process led to the synthesis of acryloyloxyazo monomers, used in copolymerization with styrene, indicating utility in polymeric material synthesis.
Detection of Nitro Compounds
(Hui Zhou et al., 2014) developed acrylate monomers with aggregation-induced emission characteristics by treating 4-(1,2,2-triphenylvinyl)phenol with acryloyl chloride. The resultant polymers showed potential as fluorescence sensors for nitroaromatic explosives, suggesting an application in nitro compound detection.
Synthesis of Antimicrobial Compounds
The work of (H. Saikachi & Keizo Suzuki, 1958) focused on the synthesis of 3-(5-nitro-2-furyl) acrylamides, demonstrating their potential in creating antimicrobial agents.
Photocrosslinking in Polymer Chemistry
(J. Suresh et al., 2016) synthesized various compounds using acryloyl chloride, leading to the development of photocrosslinkable polymers. This indicates potential applications in advanced polymer chemistry, particularly in areas requiring light-responsive materials.
Synthesis of High Molecular-Weight Polymers
A study by (Xue Jiang et al., 2014) demonstrated the synthesis of acrylamide monomers using acryloyl chloride, leading to the creation of high molecular-weight polymers with tunable properties, relevant in polymer science.
Mechanism of Action
Target of Action
The primary target of (2E)-3-(2-Nitrophenyl)acryloyl chloride is a primary amine initiator . This compound is used as a photoprotecting group to cage the primary amine initiator .
Mode of Action
(2E)-3-(2-Nitrophenyl)acryloyl chloride, also known as 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC), interacts with its target by acting as a photoprotecting group . Upon UV irradiation, the NPPOC photocages undergo quantitative deprotection, which activates the primary amine initiator .
Biochemical Pathways
The activation of the primary amine initiator leads to the polymerization of N-carboxyanhydrides (NCAs) . This process affords access to a vast array of synthetic polypeptides with tunable molecular weights, functionalities, and architectures .
Pharmacokinetics
The compound’s ability to undergo quantitative deprotection upon uv irradiation suggests that its bioavailability may be influenced by light exposure .
Result of Action
The result of the action of (2E)-3-(2-Nitrophenyl)acryloyl chloride is the controlled polymerization of NCAs . This leads to the synthesis of synthetic polypeptides with high chain-end fidelity, efficient chain extension, and the ability to synthesize block copolymers .
Action Environment
The action of (2E)-3-(2-Nitrophenyl)acryloyl chloride is influenced by environmental factors such as light and the presence of a base . UV irradiation is necessary for the deprotection of NPPOC photocages, and the addition of a small equivalence of base enhances the control of the polymerization process .
properties
IUPAC Name |
(E)-3-(2-nitrophenyl)prop-2-enoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3/c10-9(12)6-5-7-3-1-2-4-8(7)11(13)14/h1-6H/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTFCQNBXNFITF-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101263260 | |
| Record name | (2E)-3-(2-Nitrophenyl)-2-propenoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101263260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-Nitrophenyl)acryloyl chloride | |
CAS RN |
141236-47-7 | |
| Record name | (2E)-3-(2-Nitrophenyl)-2-propenoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141236-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(2-Nitrophenyl)-2-propenoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101263260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








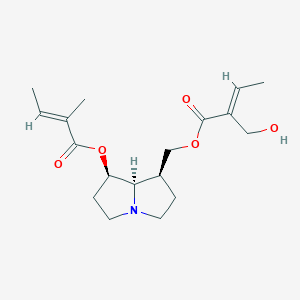
![1-Benzyl-3-[(4-tert-butylphenyl)methyl]piperidine](/img/structure/B3034084.png)

![3-bromo-4-hydroxy-8,9,10,11-tetrahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepin-13(7H)-one](/img/structure/B3034087.png)
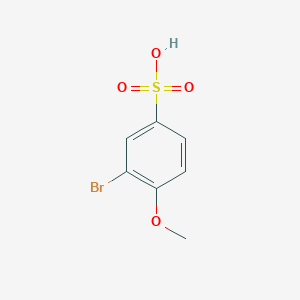
![3-amino-6-(dimethylamino)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B3034089.png)
